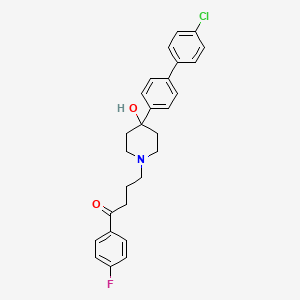

4-(4-(4'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one

Übersicht

Beschreibung

“4-(4-(4’-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one” is a chemical compound with the molecular formula C27H27ClFNO2 . It has a molecular weight of 452.0 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is 4-[4-[4-(4-chlorophenyl)phenyl]-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one . The InChI string and the Canonical SMILES for this compound are also available .

Physical And Chemical Properties Analysis

This compound has a computed XLogP3 value of 4.9, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has seven rotatable bonds . The exact mass and the monoisotopic mass of the compound are 451.1714350 g/mol . The topological polar surface area is 40.5 Ų , and it has 32 heavy atoms .

Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationship Studies

Studies have focused on the structure-activity relationships surrounding analogs of haloperidol, a known antipsychotic drug. For instance, Peprah et al. (2012) conducted research on homopiperazine analogs, revealing insights into the impact of structural modifications on the binding affinity at dopamine and serotonin receptor subtypes. This work has contributed to the identification of new agents potentially useful as antipsychotic drugs (Peprah et al., 2012).

Crystal Morphology and Pharmaceutical Formulation

Li Destri et al. (2011) explored how molecular interactions affect the crystal habit of haloperidol, which can significantly influence the tableting behavior of drugs. This study utilized molecular mechanics and X-ray diffraction analysis to predict and analyze the crystal morphology, providing valuable insights for optimizing industrial processes (Li Destri et al., 2011).

Evaluation of Antipsychotic Efficacy

Ablordeppey et al. (2006) evaluated the eutomer (the more pharmacologically active enantiomer) of a pyrrolidine analog of haloperidol, highlighting its high affinity for dopamine D4 receptors and its efficacy in animal models of antipsychotic activity. This research underscores the therapeutic potential of such compounds in treating neuropsychiatric diseases (Ablordeppey et al., 2006).

Anticancer Activity

Research by Asong et al. (2019) on analogs of SYA013, including compounds related to the structure , has shown that these sigma-2 receptor ligands exhibit anticancer activities against several solid tumor cell lines, suggesting their potential as therapeutic agents in oncology (Asong et al., 2019).

Wirkmechanismus

Target of Action

The primary target of 4-Dechloro-4-(4-chlorophenyl) Haloperidol is the dopamine receptor , mainly D2 . This receptor plays a crucial role in the mesolimbic and mesocortical systems of the brain .

Mode of Action

4-Dechloro-4-(4-chlorophenyl) Haloperidol exerts its antipsychotic effect through its strong antagonism of the dopamine receptor . This antagonism is thought to improve psychotic symptoms and states that are caused by an over-production of dopamine, such as schizophrenia, which is theorized to be caused by a hyperdopaminergic state within the limbic system of the brain .

Biochemical Pathways

The compound’s interaction with the dopamine receptor affects the dopaminergic pathways in the brain . This interaction leads to changes in the downstream effects of these pathways, which can result in the alleviation of symptoms in conditions like schizophrenia .

Pharmacokinetics

In humans, 4-Dechloro-4-(4-chlorophenyl) Haloperidol is biotransformed to various metabolites . .

Result of Action

The molecular and cellular effects of 4-Dechloro-4-(4-chlorophenyl) Haloperidol’s action are primarily seen in its antagonistic effect on the dopamine receptor . This results in changes in the neurotransmitter activity in the brain, leading to the alleviation of psychotic symptoms .

Eigenschaften

IUPAC Name |

4-[4-[4-(4-chlorophenyl)phenyl]-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27ClFNO2/c28-24-11-5-21(6-12-24)20-3-9-23(10-4-20)27(32)15-18-30(19-16-27)17-1-2-26(31)22-7-13-25(29)14-8-22/h3-14,32H,1-2,15-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPKCZBGVRJBHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)O)CCCC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160911 | |

| Record name | 4-(4-(4'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1391054-69-5 | |

| Record name | 4-(4-(4'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-(4'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-(4'-CHLOROBIPHENYL-4-YL)-4-HYDROXYPIPERIDIN-1-YL)-1-(4-FLUOROPHENYL)BUTAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L3MT3XQNL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Diazabicyclo[2.2.1]heptane,2-methyl-5-(methylsulfonyl)-,(1S)-(9CI)](/img/no-structure.png)

![Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity](/img/structure/B589605.png)

![2-[4-(Methanesulfonyl)phenyl]-1H-benzimidazole](/img/structure/B589615.png)